molecular formula C4H7N3O B1669602 Creatinine CAS No. 60-27-5

Creatinine

Cat. No.: B1669602
CAS No.: 60-27-5
M. Wt: 113.12 g/mol
InChI Key: DDRJAANPRJIHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Creatinine is a chemical compound that is a by-product of normal muscle contractions. It is produced from creatine, a molecule of major importance for energy production in muscles. This compound is filtered out of the blood by the kidneys and excreted in urine. It is a key indicator of kidney function, as elevated levels of this compound in the blood can signal impaired kidney function .

Mechanism of Action

Target of Action

Creatinine’s primary targets are the Creatine Kinase (CK) enzymes . These enzymes are present in various tissues, including the muscles and brain . They play a crucial role in energy metabolism by catalyzing the reversible transphosphorylation reaction between ATP and creatine .

Mode of Action

This compound is a breakdown product of creatine and phosphocreatine . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP, an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

This compound is part of the creatine-phosphocreatine pathway . This pathway mediates the stoichiometric transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine . The enzyme creatine kinase catalyzes the reversible transfer of a phosphoryl group from ATP to creatine . This system helps maintain high local ATP:ADP ratios, crucial for cellular energy demand and supply .

Pharmacokinetics

This compound is produced endogenously within the body and is freely filtered by the glomerulus . These characteristics make this compound a useful endogenous marker for this compound clearance . If the Glomerular Filtration Rate (GFR) is decreased, as in renal disease, this compound clearance via the renal system is compromised . This leads to an increase in plasma this compound concentration .

Result of Action

This compound serves as a useful indicator of renal function . An increase in plasma this compound levels may suggest a reduced this compound clearance, raising concerns of potential renal impairment .

Action Environment

The concentration of plasma this compound is influenced by the patient’s muscle mass . Compared to BUN (Blood Urea Nitrogen), this compound is less affected by diet and more suitable as an indicator of renal function . Existing clinical conditions may worsen, and adverse drug reactions are both more common and more severe in renal disease .

Biochemical Analysis

Biochemical Properties

Creatinine is produced from creatine in muscle at a rate dependent on muscle bulk . It is excreted unchanged by the kidneys, mainly by glomerular filtration but to a small extent by active secretion . The creatine kinase enzyme reversibly phosphorylates it to phosphocreatine .

Cellular Effects

This compound itself is produced via a biological system involving creatine, phosphocreatine, and adenosine triphosphate (ATP, the body’s immediate energy supply) . This compound can increase satellite cell signaling, which aids muscle repair and new muscle growth . Studies note a rise in hormones, such as IGF-1, after taking this compound . This compound lifts water content within cells .

Molecular Mechanism

This compound is formed by a spontaneous and irreversible conversion from creatine and creatine phosphate . Creatine is synthesized in the liver, pancreas, and kidneys from the transamination of the amino acids arginine, glycine, and methionine . Creatine conversion to phosphocreatine is catalyzed by creatine kinase; spontaneous formation of this compound occurs during the reaction .

Temporal Effects in Laboratory Settings

Serum this compound levels are affected by factors that influence its generation, glomerular filtration, and tubular secretion . There is considerable variation in the excretion of this compound based on individual patient factors and the time and method of testing .

Dosage Effects in Animal Models

In animal models, this compound supplementation does not impair kidney function in animals with pre-existing renal failure or in control animals . High combined doses of creatine and caffeine do not affect the lean body mass composition of either sedentary or exercised rats .

Metabolic Pathways

This compound is produced endogenously within the body and is freely filtered by the glomerulus . This compound is not a metabolic stable end-product but is further degraded to methyl guanidine and methyl urea through a long sequence of intermediary products . These are oxidative pathways and stimulated by reactive oxygen species (ROS) .

Transport and Distribution

This compound is transported from the organs of synthesis (e.g., liver and pancreas), via the blood, to the tissues requiring this compound (e.g., skeletal muscle, heart, brain, and testes) . The activity of the creatine transporter protein is controlled by many factors, including substrate concentration, transmembrane Na+ gradients, cellular location, and various hormones .

Subcellular Localization

Given that this compound is a waste product of muscle metabolism, it is likely to be found in the cytoplasm of cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Creatinine can be synthesized in the laboratory through the reaction of creatine with acids or bases. One common method involves the use of hydrochloric acid to convert creatine into this compound. The reaction typically occurs under controlled temperature and pH conditions to ensure the complete conversion of creatine to this compound .

Industrial Production Methods

In industrial settings, this compound is often produced as a by-product of creatine manufacturing. The process involves the synthesis of creatine from amino acids such as arginine, glycine, and methionine, followed by the conversion of creatine to this compound under specific conditions. The industrial production of this compound is optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Creatinine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Creatinine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in that its production rate is relatively constant and not significantly affected by diet or physical activity. This makes it an ideal marker for assessing kidney function. Unlike urea, which can be influenced by protein intake and hydration status, this compound levels provide a more stable indicator of renal health .

Properties

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRJAANPRJIHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Creatinine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13323
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Creatinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

80.1 mg/mL at 16 °C
Record name Creatinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.000217 [mmHg]
Record name Creatinine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13323
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

60-27-5
Record name Creatinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name creatinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name creatinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-imino-1-methylimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CREATININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYI8EX34EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Creatinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

303 °C (decomposes)
Record name Creatinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Creatine pyruvate monohydrate may be represented by the empirical formula: C3H3O3-.C4H10O2N3+.H2O. The actual structural formula is now known for a certainty. However, it is known that the reaction between creatine and pyruvate is exothermic and that an organic salt is formed. It is also known that the salt formed is of relatively pure quality in that the product formed is a crystalline solid that has a definite decomposition point of 112°-114° C. Such a product is significantly different from its reactants. Creatine monohydrate is a solid that is sparingly soluble in water and that equilibrates in water to form creatine and creatinine. Pyruvic acid is a liquid that polymerizes and decomposes on standing unless stored in an airtight container.
Name
Creatine pyruvate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Creatine monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Creatinine
Reactant of Route 2
Creatinine
Reactant of Route 3
Creatinine
Reactant of Route 4
Reactant of Route 4
Creatinine
Reactant of Route 5
Creatinine
Reactant of Route 6
Reactant of Route 6
Creatinine
Customer
Q & A

Q1: Why is creatinine a useful marker of renal function?

A1: this compound is produced at a relatively constant rate by the body and is primarily eliminated by glomerular filtration in the kidneys. [, , , ] Therefore, elevated serum this compound levels generally indicate a decrease in glomerular filtration rate (GFR), suggesting renal impairment. [, , , , ]

Q2: Are there limitations to using this compound as a sole marker of renal function?

A2: Yes, several factors can influence serum this compound levels independent of GFR, particularly in specific populations. These include:

  • Reduced this compound Production: Observed in individuals with lower muscle mass, malnutrition, or liver disease. [, , ]
  • Medications: Certain medications, such as dolutegravir, rilpivirine, and cobicistat, can interfere with this compound tubular transport, affecting its serum concentration. []
  • Other Factors: Age, sex, and hydration status can also influence this compound levels. [, ]

Q3: How does the accuracy of this compound-based estimated GFR (eGFR) equations compare to measured GFR in patients with liver disease?

A3: this compound-based eGFR equations tend to overestimate GFR in patients with liver disease. [] This overestimation is more pronounced at lower measured GFR values and in individuals with more severe liver disease. []

Q4: What is the significance of measuring urinary this compound?

A5: Urinary this compound measurements are essential for normalizing the concentration of other urinary analytes, such as protein, albumin, or various toxins. [, , , ] This normalization accounts for variations in urine dilution and provides a more accurate assessment. [, , , ]

Q5: Can spot urine samples be used to accurately estimate 24-hour urine protein excretion?

A6: Studies suggest a strong correlation between spot urine protein-to-creatinine ratio and 24-hour urine protein excretion. [, ] While 24-hour urine collection is considered the gold standard, spot urine analysis, particularly in conjunction with serum this compound measurements, offers a convenient and reliable alternative for assessing proteinuria. [, ]

Q6: How do acute kidney injury (AKI) criteria incorporate this compound?

A7: Both the KDIGO and ICA-AKI criteria utilize changes in serum this compound levels from baseline to define AKI. [] An increase of ≥0.3 mg/dL within 48 hours or a percentage increase of ≥50% from baseline are indicative of AKI. []

Q7: What challenges are encountered when assessing AKI in patients with cirrhosis?

A8: A significant proportion of patients with cirrhosis present with community-acquired AKI, lacking a recent pre-admission this compound value to establish a baseline. [] Estimating baseline this compound using formulas like MDRD is unreliable in this population due to factors influencing this compound levels independent of GFR. []

Q8: How does ureteral obstruction affect serum this compound levels in cats?

A9: Ureteral obstruction in cats commonly leads to hypercreatininemia (elevated serum this compound levels), making it a consistent finding in these cases. [] This highlights the importance of serum this compound measurement in diagnosing and managing ureteral obstructions. []

Q9: How is this compound analysis utilized in environmental biomonitoring?

A10: Urinary this compound measurements are crucial for normalizing the concentration of environmental toxins, such as cadmium and 1-hydroxypyrene, in exposed individuals. [, , ] This allows for accurate assessment of exposure levels and potential health risks associated with these substances. [, , ]

Q10: Can urinary this compound be used for nutritional assessment?

A11: The this compound height index (CHI) has been used as a nutritional assessment tool, but it is influenced by age-related changes in muscle mass. [] The this compound arm index has been proposed as a more age-independent alternative, utilizing arm length and wrist circumference to estimate ideal body weight and adjust for this compound variations. []

Q11: Are there any specific analytical methods used for this compound determination?

A11: Various analytical methods are employed for accurate and reliable this compound quantification:

  • High-Performance Liquid Chromatography (HPLC): Provides accurate and sensitive measurement of this compound in serum and urine samples, overcoming interference issues encountered with traditional methods like the Jaffé reaction. [, ]
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for this compound analysis, enabling the detection and quantification of this compound and its metabolites in various biological matrices. [, ]

Q12: What are some limitations of the Jaffé reaction for this compound measurement?

A13: The Jaffé reaction, while commonly used, is susceptible to interference from chromogens present in biological samples, leading to overestimation of this compound levels. [] This emphasizes the need for more specific analytical methods, particularly in research settings or when evaluating specific populations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.